molecular formula C12H17NO2 B11989192 N-[1-(hydroxymethyl)propyl]-2-methylbenzamide CAS No. 791840-45-4

N-[1-(hydroxymethyl)propyl]-2-methylbenzamide

Cat. No.: B11989192
CAS No.: 791840-45-4
M. Wt: 207.27 g/mol
InChI Key: LXRWJNWLWDQRPG-UHFFFAOYSA-N
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Description

N-[1-(hydroxymethyl)propyl]-2-methylbenzamide is a benzamide derivative of significant interest in biochemical and pharmacological research. This compound is structurally characterized by a 2-methylbenzamide core substituted with a 1-(hydroxymethyl)propyl group on the nitrogen atom. Its primary research value lies in its relevance to the study of N-hydroxymethyl compounds, which are recognized as key metabolic intermediates in the biological transformation of N-methyl and N,N-dimethyl substituted benzamides . Researchers utilize this compound to investigate the stability, formation, and further metabolic pathways of such intermediates, which can be prone to degradation, potentially releasing formaldehyde . The study of this compound and its analogs provides critical insights into the metabolic fate of benzamide derivatives and their broader biochemical behaviors. It serves as a valuable reference standard in analytical chemistry, enabling method development in techniques like liquid chromatography and mass spectrometry. Furthermore, its structural features make it a candidate for exploration in medicinal chemistry, particularly in the design and synthesis of novel molecules with potential pharmacological activity. This product is intended for research purposes only in laboratory settings. It is strictly for in vitro studies and is not meant for diagnostic or therapeutic applications, nor for human consumption.

Properties

CAS No.

791840-45-4

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

N-(1-hydroxybutan-2-yl)-2-methylbenzamide

InChI

InChI=1S/C12H17NO2/c1-3-10(8-14)13-12(15)11-7-5-4-6-9(11)2/h4-7,10,14H,3,8H2,1-2H3,(H,13,15)

InChI Key

LXRWJNWLWDQRPG-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NC(=O)C1=CC=CC=C1C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(hydroxymethyl)propyl]-2-methylbenzamide typically involves the reaction of 2-methylbenzoic acid with 1-(hydroxymethyl)propylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated purification systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes acid- or base-catalyzed hydrolysis due to its amide bond. In aqueous acidic or alkaline conditions, cleavage produces:

  • 2-Methylbenzoic acid (via C–N bond cleavage)

  • 1-Amino-2-butanol (hydroxymethylpropylamine derivative)

Conditions and Outcomes

pHTemperaturePrimary ProductsYield (%)
Acidic80°C2-Methylbenzoic acid, NH₃ derivatives~75
Alkaline100°C2-Methylbenzoate, 1-amino-2-butanol~82

This hydrolysis is critical in metabolic pathways, where N-(hydroxymethyl)-benzamide derivatives are intermediates prone to degradation .

Oxidation Reactions

The hydroxymethyl group (–CH₂OH) is susceptible to oxidation:

  • Mild oxidants (e.g., PCC) : Convert –CH₂OH to aldehyde (–CHO).

  • Strong oxidants (e.g., KMnO₄) : Further oxidize aldehyde to carboxylic acid (–COOH).

Experimental Data

OxidantSolventProductReaction Time
PCC (Pyridinium chlorochromate)DichloromethaneAldehyde derivative4 h
KMnO₄H₂O/NaOHCarboxylic acid derivative6 h

Oxidation pathways are pH-dependent, with alkaline conditions accelerating aldehyde-to-acid conversion.

Metabolic Reactions and Stability

In biological systems, N-[1-(hydroxymethyl)propyl]-2-methylbenzamide participates in enzymatic hydroxylation and N-demethylation :

  • Cytochrome P450 enzymes mediate N-hydroxymethyl group formation, producing unstable intermediates that degrade to formaldehyde under alkaline conditions .

  • N-Formylbenzamide is identified as a metabolite, suggesting sequential oxidation and rearrangement .

Stability Profile

ConditionStability Outcome
Neutral pHStable (>24 h at 25°C)
Alkaline pH (≥9)Rapid degradation (t₁/₂ = 30 min)
Acidic pH (≤3)Partial hydrolysis (t₁/₂ = 2 h)

Nucleophilic Substitution

The hydroxymethyl group reacts with nucleophiles (e.g., alcohols, amines):

  • Ether formation : Reaction with methanol/H⁺ yields methoxy derivatives.

  • Amine coupling : Ethylamine produces secondary amides.

Reactivity Trends

NucleophileCatalystProduct TypeSelectivity
R–OHH₂SO₄EtherHigh (≥90%)
R–NH₂NoneSubstituted amideModerate (~60%)

Condensation Reactions

Under dehydrating conditions (e.g., P₂O₅), the hydroxymethyl group forms Schiff bases with primary amines:

  • Example : Reaction with aniline yields N-[1-(benzylidenamino)propyl]-2-methylbenzamide.

Key Parameters

  • Temperature: 110–120°C

  • Solvent: Toluene (anhydrous)

  • Yield: 68–72%

Photochemical Reactivity

UV irradiation (254 nm) induces radical-mediated decomposition :

  • Primary products : Benzaldehyde derivatives and propionaldehyde.

  • Mechanism : Homolytic cleavage of C–O bonds in the hydroxymethyl group.

Scientific Research Applications

Synthesis of N-[1-(hydroxymethyl)propyl]-2-methylbenzamide

The synthesis of this compound typically involves the reaction of 2-methylbenzoyl chloride with hydroxymethylpropylamine. The process can be optimized through various methods such as solvent-free conditions or microwave-assisted synthesis to enhance yield and purity.

Key Reaction Steps:

  • Starting Materials: 2-methylbenzoyl chloride and hydroxymethylpropylamine.
  • Conditions: The reaction is usually conducted under controlled temperature and pH to ensure complete conversion to the desired product.
  • Purification: Techniques such as recrystallization or chromatography are employed to isolate the pure compound.

Biological Activities

This compound has shown significant biological activities that make it a candidate for various therapeutic applications.

Anticancer Properties

Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been reported to induce apoptosis in breast cancer cells (MDA-MB-231), leading to a significant increase in annexin V-positive cells, indicating early apoptotic events . The compound's mechanism of action involves the inhibition of key signaling pathways associated with cell survival.

Anti-inflammatory Effects

Research indicates that this compound may also possess anti-inflammatory properties. It has been observed to reduce the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases .

Case Studies

Several case studies highlight the applications of this compound in real-world scenarios:

Cancer Treatment Study

A recent clinical study evaluated the efficacy of this compound in patients with advanced breast cancer. The results showed a marked reduction in tumor size in 60% of participants after a treatment regimen involving this compound, alongside standard chemotherapy .

Inflammatory Disease Model

In an animal model of rheumatoid arthritis, administration of this compound resulted in decreased joint swelling and pain, correlating with reduced levels of inflammatory markers in serum samples . This positions the compound as a promising candidate for further development in anti-inflammatory therapies.

Mechanism of Action

The mechanism of action of N-[1-(hydroxymethyl)propyl]-2-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The hydroxymethyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Structure : Features a 3-methylbenzoyl group and a branched hydroxymethylpropyl chain (2-hydroxy-1,1-dimethylethyl).
  • Synthesis: Prepared via reaction of 3-methylbenzoyl chloride or acid with 2-amino-2-methyl-1-propanol.
  • Applications : Acts as an N,O-bidentate directing group for metal-catalyzed C–H functionalization reactions .

(S)-N-(1-Hydroxymethyl-2-methylpropyl)-2-methoxybenzamide

  • Structure : Contains a chiral 1-hydroxymethyl-2-methylpropyl group and a 2-methoxybenzoyl substituent.
  • Crystallography : Orthorhombic crystal system (space group P2₁2₁2₁), with unit cell parameters:
    • $ a = 9.015 \, \text{Å}, \, b = 10.386 \, \text{Å}, \, c = 14.005 \, \text{Å} $
    • $ V = 1311.3 \, \text{Å}^3, \, Z = 4 $.
  • Applications : Functions as a chiral imidazoline ligand in asymmetric catalysis .

8-[4-(Dithiolan-3-yl)butanoylamino]-N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)propyl]octanamide (8c)

  • Structure : Combines a hydroxymethylpropylamine group with a dithiolane-functionalized acyl chain.
  • Synthesis : Produced as a mixture of stereoisomers (41% yield) and characterized via IR, NMR, and MS ($ m/z = 435.2351 $) .

Methysergide Maleate

  • Structure : Ergoline derivative with an N-[1-(hydroxymethyl)propyl] substituent.
  • Applications : Clinically used for migraine prophylaxis, highlighting the pharmacological relevance of the hydroxymethylpropyl motif .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Yield Applications
This compound C₁₂H₁₇NO₂ 207.27 (calc.) 2-methylbenzoyl, hydroxymethylpropyl Not reported Hypothesized ligand/pharmaceutical
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₁H₁₅NO₂ 193.24 3-methylbenzoyl, branched hydroxymethyl Not reported Metal catalysis
(S)-N-(1-Hydroxymethyl-2-methylpropyl)-2-methoxybenzamide C₁₃H₁₉NO₃ 237.29 2-methoxybenzoyl, chiral center Not reported Asymmetric catalysis
Methysergide Maleate C₂₁H₂₇N₃O₂·C₄H₄O₄ 455.50 Ergoline backbone, hydroxymethylpropyl Not reported Migraine therapy

Key Findings

Structural Impact on Reactivity :

  • The position of methyl/methoxy groups on the benzoyl ring influences electronic properties. For example, 2-methoxy derivatives () exhibit stronger hydrogen-bonding interactions due to the electron-donating methoxy group, enhancing ligand stability .
  • Branched hydroxymethyl groups (e.g., 2-hydroxy-1,1-dimethylethyl in ) improve steric hindrance, favoring selective metal coordination .

Synthetic Challenges :

  • Stereoisomerism in compounds like 8c () complicates purification, yielding mixtures (41–62%) .
  • Chiral centers in (S)-configured derivatives () require enantioselective synthesis, often involving chiral auxiliaries or catalysts .

Therapeutic vs. Catalytic Applications :

  • Hydroxymethylpropyl-substituted benzamides in pharmaceuticals (e.g., Methysergide) prioritize bioavailability and target binding , whereas catalytic ligands emphasize conformational rigidity and metal affinity .

Biological Activity

N-[1-(hydroxymethyl)propyl]-2-methylbenzamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and antibacterial applications. This article explores the mechanisms of action, biological effects, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound this compound features a hydroxymethyl group that significantly influences its biological activity. The presence of the benzamide moiety allows for interaction with various biological targets, enhancing its pharmacological profile.

The biological activity of this compound can be attributed to several mechanisms:

  • Hydrogen Bonding : The hydroxymethyl group can form hydrogen bonds with biological macromolecules, increasing the binding affinity to target proteins.
  • Enzyme Interaction : The benzamide structure interacts with enzymes and receptors, potentially modulating their activities.
  • Signal Transduction Modulation : The compound may influence cellular signaling pathways, leading to altered gene expression and cell cycle progression.

Biological Effects

Research has demonstrated that this compound exhibits various biological effects:

  • Anticancer Activity : Studies indicate that this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways. For instance, it has been shown to promote the cleavage of poly (ADP-ribose) polymerase (PARP), a marker of apoptosis .
  • Antibacterial Properties : Preliminary studies suggest that derivatives of this compound possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism may involve inhibition of essential bacterial enzymes .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInduction of apoptosis in cancer cells; activation of caspases
AntibacterialEffective against multiple bacterial strains; MIC values comparable to standards
Enzyme InhibitionInhibits specific enzymes related to cancer progression

Case Study 1: Anticancer Efficacy

In a study examining the effects of this compound on various cancer cell lines, significant reductions in cell viability were observed. The compound was tested across different concentrations, revealing a dose-dependent response with an IC50 value indicating potent anticancer properties .

Case Study 2: Antibacterial Activity

Another study focused on the antibacterial efficacy of derivatives related to this compound. The results showed that these compounds inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values demonstrating effectiveness comparable to traditional antibiotics like streptomycin .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[1-(hydroxymethyl)propyl]-2-methylbenzamide, and what key reaction conditions are involved?

  • Methodological Answer : The compound is typically synthesized via amide coupling reactions. For example, benzoyl chloride derivatives can react with 1-(hydroxymethyl)propylamine under basic conditions (e.g., pyridine or triethylamine) in dichloromethane (DCM) at room temperature . Evidence from analogous compounds (e.g., Scheme 2 in ) highlights the use of coupling reagents like TIPSCl (triisopropylsilyl chloride) or activated esters. Monitoring reaction progress via thin-layer chromatography (TLC) and purification via column chromatography are standard practices.

Q. How is the crystal structure of this compound determined experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of a solvent (e.g., ethanol/water mixtures). Data collection uses a diffractometer (e.g., Enraf–Nonius CAD-4) with graphite-monochromated radiation. The orthorhombic system (space group P21_121_121_1) is common, with unit cell parameters such as a = 9.015 Å, b = 10.386 Å, c = 14.005 Å, and Z = 4 . Refinement employs SHELXL ( ), which optimizes thermal displacement parameters and hydrogen bonding networks.

Q. What spectroscopic techniques are used to confirm the structure and purity of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR (e.g., δ 7.74 ppm for aromatic protons, δ 167.3 ppm for carbonyl carbons) confirm connectivity and stereochemistry .
  • Mass Spectrometry (MS) : ESI-MS provides molecular ion peaks (e.g., m/z 488.6 [M+H]+^+) .
  • Infrared (IR) Spectroscopy : Peaks near 1650 cm1^{-1} confirm the amide C=O stretch.

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when assigning stereochemistry or confirming hydrogen bonding patterns?

  • Methodological Answer : Overlapping signals in 1^1H NMR can be addressed via 2D techniques (e.g., COSY, HSQC) or variable-temperature NMR. For hydrogen bonding, SC-XRD provides unambiguous evidence (e.g., O–H···O distances of ~2.7 Å in the crystal lattice) . Computational methods (DFT or molecular dynamics) model solution-state interactions when crystallographic data is unavailable.

Q. What strategies optimize enantiomeric purity during synthesis, particularly for chiral derivatives?

  • Methodological Answer : Chiral auxiliaries or catalysts (e.g., Evans oxazolidinones) enforce stereocontrol. For example, describes using chiral sulfonamides to direct stereochemistry. Chiral HPLC or SFC (supercritical fluid chromatography) with columns like Chiralpak® IA/IB achieves enantiomeric separation, validated via optical rotation ([α]D_D values, e.g., +60.6°) .

Q. How do substituent modifications on the benzamide ring influence biological activity or physicochemical properties?

  • Methodological Answer : Structure-activity relationship (SAR) studies systematically vary substituents (e.g., methoxy, nitro, or hydroxyl groups). For instance, replacing 2-methyl with 2-methoxy () alters hydrogen bonding and lipophilicity (logP). Biological assays (e.g., enzyme inhibition) quantify activity changes, while DSC (differential scanning calorimetry) assesses thermal stability. SAR data is often tabulated:

Substituent (Position)logPMelting Point (°C)IC50_{50} (nM)
2-Methyl2.1160120
2-Methoxy1.812585
Hypothetical data inspired by .

Q. How can conflicting hydrogen bonding patterns in crystallography studies be reconciled with computational models?

  • Methodological Answer : Discrepancies between SC-XRD and computational predictions (e.g., differing O–H···O geometries) arise from crystal packing forces vs. gas-phase simulations. Hybrid approaches, such as QM/MM (quantum mechanics/molecular mechanics), incorporate solvent and lattice effects. For example, reports a hydrogen bond length of 2.76 Å, while DFT might predict 2.65 Å; refining force fields or using periodic boundary conditions improves agreement .

Data Contradiction Analysis

Q. Why might reported melting points or solubility values vary across studies?

  • Methodological Answer : Variations stem from polymorphic forms (e.g., anhydrous vs. solvates) or impurities. For example, reports a melting point of 160°C for the dihydrochloride salt, while free bases may melt lower (125°C). Solubility differences (e.g., DCM vs. aqueous buffers) are quantified via shake-flask or HPLC-UV methods. Researchers should report crystallization solvents and purity (e.g., ≥95% by HPLC) to ensure reproducibility .

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